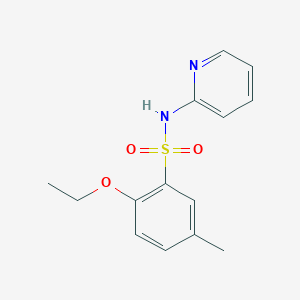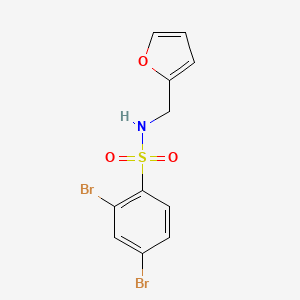![molecular formula C13H11N5OS B7468805 N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTM is a small molecule that has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including HDAC (histone deacetylase), MMP (matrix metalloproteinase), and PKC (protein kinase C). It has also been shown to activate the p53 tumor suppressor pathway and induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral effects, this compound has been shown to have antioxidant properties, reducing oxidative stress in cells. It has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells. Additionally, this compound has been shown to have neuroprotective effects, reducing the damage caused by ischemia/reperfusion injury in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide is its broad range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific biological targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide involves the reaction of 3-pyridin-3-yl-1H-1,2,4-triazole-5-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to have anti-viral effects against a range of viruses, including HIV-1, HCV, and HSV-1.
Propriétés
IUPAC Name |
N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(10-4-2-6-20-10)15-8-11-16-12(18-17-11)9-3-1-5-14-7-9/h1-7H,8H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFHWQFURXQWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
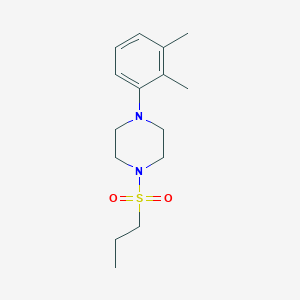
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
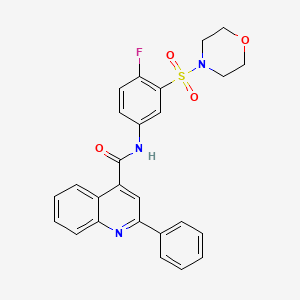
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

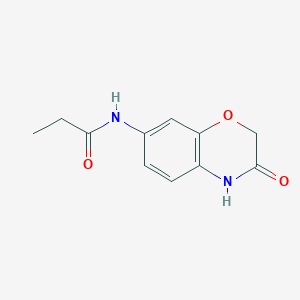
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
